N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C21H24N6O2S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 424.16814520 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery of Clinical Candidates and Inhibitors
A study identified an aqueous-soluble potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which shows selectivity for human ACAT-1 over ACAT-2. This discovery highlights the compound's potential application in treating diseases involving ACAT-1 overexpression, indicating its relevance in medicinal chemistry and drug development (Shibuya et al., 2018).
Synthesis and Assessment Against Pests
Research on the synthesis of various heterocycles incorporating a thiadiazole moiety, including efforts to develop compounds as insecticidal agents against specific pests, demonstrates the chemical's role in agricultural science and pest management. This application is crucial for developing safer, more effective insecticides (Fadda et al., 2017).
Antimicrobial and Antitumor Evaluation
Compounds with the thiadiazole structure have been synthesized and evaluated for their antimicrobial and antitumor activities. This research contributes to the ongoing search for new, effective treatments for cancer and infectious diseases, underlining the importance of thiadiazole derivatives in developing novel therapeutic agents (Hamama et al., 2013).
Biological Activities and Material Synthesis
The biological evaluation of certain N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for antimicrobial activities against pathogenic bacteria and Candida species further exemplifies the potential of these compounds in biomedicine and pharmacology. This study emphasizes the importance of structural variations for enhancing biological activity (Mokhtari & Pourabdollah, 2013).
Molecular Design and Pharmacological Effects
The design and synthesis of compounds featuring thiadiazole units for improved pharmacological effects, as evidenced in studies focusing on inhibitors of specific targets like PI3K/mTOR, showcase the chemical's versatility and importance in drug design and development (Stec et al., 2011).
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-15-9-11-26(12-10-15)17-7-8-20(29)27(25-17)14-18(28)22-21-24-23-19(30-21)13-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,22,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOAMHXROAPBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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